1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzyl group, a triazole ring, and a pyrrolidinone moiety
Mechanism of Action
Target of Action
It is known that the anticancer activity of triazole compounds is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
It is suggested that the compound may interact with its targets through an adsorption mechanism . This interaction could result in changes in the activity of the target enzymes, potentially leading to the observed effects of the compound.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
The compound has been evaluated as a potential green organic corrosion inhibitor, showing effectiveness in reducing the corrosion rate of steel rebar . In the context of biological activity, it has been suggested that the compound may have anticancer activity
Action Environment
The action of 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one can be influenced by environmental factors. For example, in its role as a corrosion inhibitor, its effectiveness was assessed in a specific synthetic pore solution, suggesting that the compound’s action, efficacy, and stability may vary depending on the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition . The resulting triazole intermediate is then further modified to introduce the benzyl and pyrrolidinone groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the triazole ring or the pyrrolidinone moiety.
Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions can be carried out using hydrogen gas or metal hydrides.
Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-Benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its biological activity has been explored in studies related to antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1H-1,2,3-triazole
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues
Uniqueness: 1-Benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-benzyl-4-[(4-phenyltriazol-1-yl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20-11-17(13-23(20)12-16-7-3-1-4-8-16)14-24-15-19(21-22-24)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYYQGIGZFFMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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